molecular formula C18H21FN2O5 B8055610 6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid

6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8055610
M. Wt: 364.4 g/mol
InChI Key: WENLGZZVPZULDS-UHFFFAOYSA-N
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Description

6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom, a methoxypropyl group, and a morpholine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a β-keto ester in the presence of a base.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methoxypropyl group: This step involves alkylation using 3-methoxypropyl bromide in the presence of a base like potassium carbonate.

    Morpholine ring incorporation: The morpholine ring can be introduced via nucleophilic substitution using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

    Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria.

Uniqueness

6-Fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. The presence of the methoxypropyl group and morpholine ring may enhance its solubility and bioavailability.

Properties

IUPAC Name

6-fluoro-1-(3-methoxypropyl)-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5/c1-25-6-2-3-21-11-13(18(23)24)17(22)12-9-14(19)16(10-15(12)21)20-4-7-26-8-5-20/h9-11H,2-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENLGZZVPZULDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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